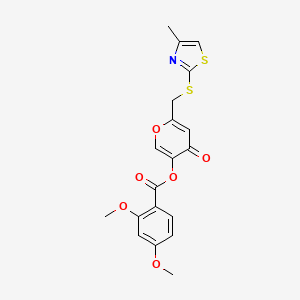
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O4 and its molecular weight is 388.399. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Novel Synthesis Methods
- Ibrahim and Behbehani (2014) explored the synthesis of a novel class of pyridazin-3-one derivatives. This research demonstrates a route for creating derivatives which may include compounds structurally similar to 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide (Ibrahim & Behbehani, 2014).
2. Role in Drug Discovery
- Schroeder et al. (2009) identified certain carboxamides as potent Met kinase inhibitors, highlighting the importance of similar compounds in drug development and cancer research (Schroeder et al., 2009).
3. Antibacterial Properties
- Frigola et al. (1995) synthesized a series of stereochemically pure 7-azetidinylquinolones with varying effects on potency and efficacy, indicating the potential antibacterial applications of related compounds (Frigola et al., 1995).
4. Antimicrobial Activity
- Abdel-rahman, Bakhite, and Al-Taifi (2002) studied the antimicrobial activities of new Pyridothienopyrimidines and Pyridothienotriazines, which are structurally similar to the queried compound, thus indicating potential antimicrobial applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
5. Nicotinic Acetylcholine Receptor Binding
- Doll et al. (1999) researched azetidine derivatives like A-85380 for their binding properties to nicotinic acetylcholine receptors, a study relevant to neurochemistry and potential drug design (Doll et al., 1999).
6. Building Blocks for Antitumor and Antimicrobial Synthesis
- Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, which could be used to create compounds with antitumor and antimicrobial activities. This suggests similar potential uses for compounds like 1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide (Riyadh, 2011).
7. Cytotoxic and Antioxidant Properties
- IOSR Journals, Kolanpaka, and Gade (2015) synthesized new heterocyclic moieties and screened them for cytotoxic and antioxidant activities, highlighting the potential of similar compounds in cancer and oxidative stress research (IOSR Journals, Kolanpaka, & Gade, 2015).
8. Pharmaceutical Importance in Antiviral Drug Discovery
- De Clercq (2009) discussed the pharmaceutical importance of certain heterocyclic compounds in antiviral drug discovery, which might include compounds structurally related to the queried compound (De Clercq, 2009).
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[3-(6-oxopyridazin-1-yl)propyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c20-15-5-1-2-6-16(15)28-13-18(26)23-11-14(12-23)19(27)21-8-4-10-24-17(25)7-3-9-22-24/h1-3,5-7,9,14H,4,8,10-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFUOPMOGAQMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenoxy)acetyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

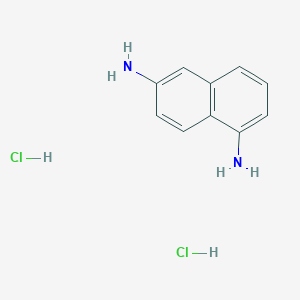
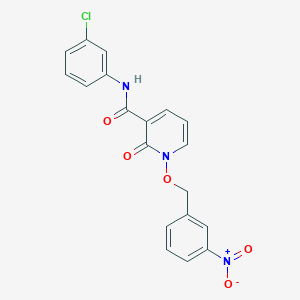
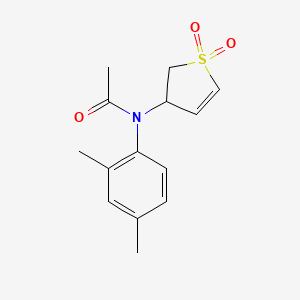
![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2780503.png)
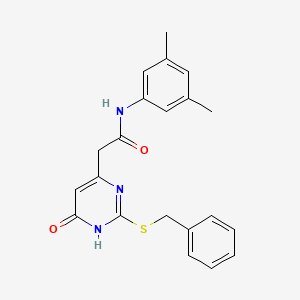
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2780505.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2780506.png)
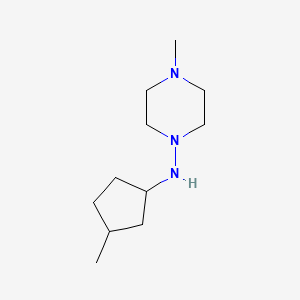
![3-(4-chlorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2780509.png)

![1-(3-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2780513.png)
